molecular formula C20H22N2O4 B15110727 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B15110727
M. Wt: 354.4 g/mol
InChI Key: NJJJKFFWBORTRP-UHFFFAOYSA-N
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Description

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The benzylated morpholine is then reacted with 4-methoxyphenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-hydroxyphenyl)acetamide
  • 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or its utility in chemical synthesis.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)21-19(23)13-18-20(24)26-12-11-22(18)14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,23)

InChI Key

NJJJKFFWBORTRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3

Origin of Product

United States

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